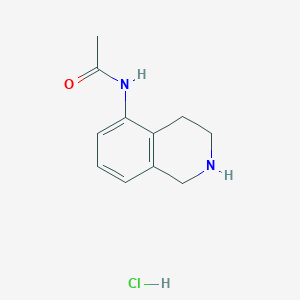
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide hydrochloride is a chemical compound with the CAS Number: 1909336-35-1 . It has a molecular weight of 226.71 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H14N2O.ClH/c1-8(14)13-11-4-2-3-9-7-12-6-5-10(9)11;/h2-4,12H,5-7H2,1H3,(H,13,14);1H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 226.71 .Wirkmechanismus
The mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide hydrochloride is not fully understood. However, it is believed to act through a variety of mechanisms, including the inhibition of oxidative stress, the modulation of neurotransmitter levels, and the regulation of gene expression. It has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and other neurotransmitters in the brain, which may contribute to its neuroprotective properties. It has also been shown to reduce the levels of oxidative stress and inflammation, which may be beneficial for the treatment of neurodegenerative disorders and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide hydrochloride is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, with few side effects. However, one limitation is that it is not very water-soluble, which may make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide hydrochloride. One area of interest is its potential as a treatment for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. It may also have applications in the treatment of other diseases such as cancer and inflammation. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide hydrochloride involves the reaction of 1,2,3,4-tetrahydroisoquinoline with acetic anhydride and hydrochloric acid. The reaction is typically carried out under reflux conditions for several hours, resulting in the formation of the desired product. The purity of the product can be confirmed using analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-cancer properties. It has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-8(14)13-11-4-2-3-9-7-12-6-5-10(9)11;/h2-4,12H,5-7H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPWAQBDPSJXON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

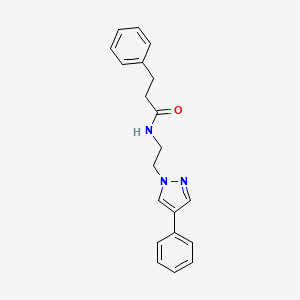

![3-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2783008.png)

![Tert-butyl N-[2-(3-azabicyclo[3.2.0]heptan-1-yl)ethyl]carbamate](/img/structure/B2783010.png)
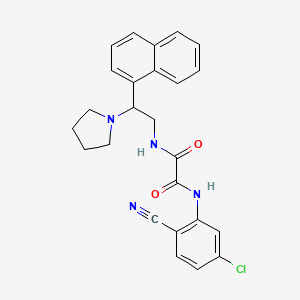
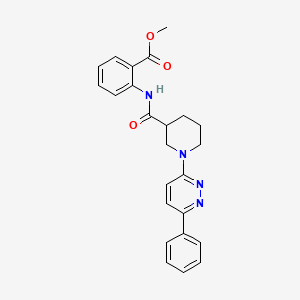
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-(1-phenylethyl)propanamide](/img/structure/B2783016.png)
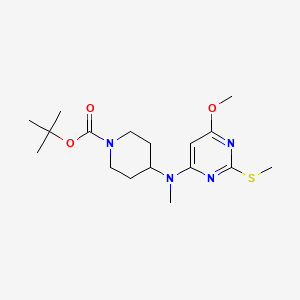
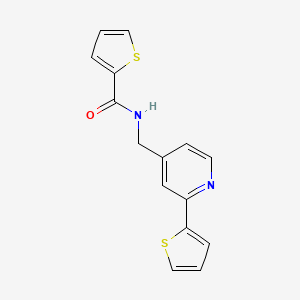
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2783021.png)
![3-(cyclohexylmethyl)-5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2783022.png)
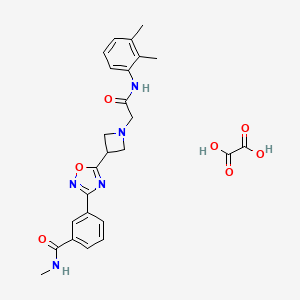
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2783025.png)